molecular formula C20H24N2O5S B11468059 N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine

N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine

Cat. No.: B11468059
M. Wt: 404.5 g/mol
InChI Key: OSCOFMREDIAOKV-UHFFFAOYSA-N
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Description

The compound ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE is a complex organic molecule that features a variety of functional groups, including methoxy groups, a benzodioxole ring, an oxazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final Assembly: The final step involves the coupling of the benzodioxole and oxazole intermediates with the thiophene derivative under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxazole ring can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of ({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(THIOPHEN-2-YL)ETHYL]AMINE lies in its combination of these functional groups, which imparts unique chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C20H24N2O5S/c1-23-17-9-13(18(24-2)20-19(17)25-12-26-20)8-15-10-14(22-27-15)11-21-6-5-16-4-3-7-28-16/h3-4,7,9,15,21H,5-6,8,10-12H2,1-2H3

InChI Key

OSCOFMREDIAOKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCCC4=CC=CS4)OC)OCO2

Origin of Product

United States

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